molecular formula C26H27N5O2 B2689821 (4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207002-24-1

(4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No. B2689821
CAS RN: 1207002-24-1
M. Wt: 441.535
InChI Key: YTGKGWKDVAPKFL-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifungal Activity

A study by Lv et al. (2013) explored the synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives. Their preliminary investigation into the structure-activity relationship indicated that certain phenyl groups, such as 4-chlorophenyl and 4-fluorophenyl, enhanced antifungal activity. This suggests that modifications in the chemical structure can lead to compounds with potential antifungal applications (Lv et al., 2013).

Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial properties. These compounds were created through the condensation of acid chlorides with piperazine derivatives, leading to amide derivatives with variable antimicrobial activity against bacteria and fungi. This study illustrates the versatility of piperazine-based compounds in generating antimicrobial agents, suggesting potential applications for similar structures in antimicrobial research (Patel et al., 2011).

Anti-inflammatory Activity

A study by Arunkumar et al. (2009) focused on the synthesis of novel pyrazole derivatives of gallic acid, which demonstrated significant anti-inflammatory activity. By synthesizing [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] (3,4,5-trihydroxyphenyl)-methanone compounds, they found that these compounds exhibited promising anti-inflammatory effects in vivo. This suggests that the compound , with its pyrazole and piperazine components, may have potential applications in developing anti-inflammatory drugs (Arunkumar et al., 2009).

Anticancer and Antitubercular Activity

Neha et al. (2013) synthesized pyrazole derivatives and tested them for antitubercular and anticancer activity. Their work highlights the potential of pyrazole derivatives in treating tuberculosis and cancer, indicating that compounds with pyrazole groups, similar to the one , could have therapeutic applications in these areas (Neha et al., 2013).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-33-23-11-9-22(10-12-23)31-25(29-13-5-6-14-29)24(19-27-31)26(32)30-17-15-28(16-18-30)20-21-7-3-2-4-8-21/h2-14,19H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGKGWKDVAPKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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